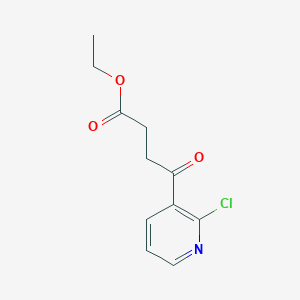

Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate

Übersicht

Beschreibung

Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a chlorine atom and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Reduction Reactions: The major product is the corresponding alcohol.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate serves as an important intermediate in the synthesis of more complex organic molecules. The compound's reactivity allows it to participate in various chemical reactions, facilitating the development of new materials and pharmaceuticals.

Biological Research

This compound is being studied for its potential biological activities, particularly its antimicrobial and antifungal properties. Research indicates that it may inhibit specific enzymes or receptors, which could lead to significant therapeutic applications.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against a range of bacteria and fungi, making it a candidate for further pharmaceutical development .

- Mechanism of Action : The chlorine atom and ester functional group are crucial for the compound's reactivity, affecting its binding affinity to biological targets .

Pharmaceutical Development

Ongoing research is exploring the potential of this compound as a lead compound in drug development. Its structural characteristics make it an interesting candidate for creating new pharmaceuticals.

Case Study: Lead Compound Exploration

In a study aimed at developing new antimicrobial agents, researchers synthesized derivatives of this compound and evaluated their efficacy against resistant strains of bacteria. The results indicated that certain derivatives displayed enhanced activity compared to existing antibiotics .

Industrial Applications

Beyond its use in research and pharmaceuticals, this compound finds applications in the production of agrochemicals and other industrial chemicals. Its ability to act as an intermediate allows for the creation of various agrochemical formulations.

Agrochemical Production

The compound can be utilized in synthesizing herbicides and pesticides, contributing to agricultural productivity by providing effective solutions for pest management .

Wirkmechanismus

The mechanism of action of Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate involves its interaction with specific molecular targets. The chlorine atom and the ester functional group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 4-(2-bromo-3-pyridyl)-4-oxobutyrate

- Ethyl 4-(2-fluoro-3-pyridyl)-4-oxobutyrate

- Ethyl 4-(2-iodo-3-pyridyl)-4-oxobutyrate

Uniqueness

Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions

Biologische Aktivität

Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom, an ethyl ester group, and a ketone functional group. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. aureus | Moderate activity noted |

| S. agalactiae | 75 µM |

These values suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against HepG2 liver cancer cells:

| Compound | IC50 (µM) HepG2 | IC50 (µM) HCT-116 |

|---|---|---|

| This compound | 9.18 ± 0.91 | 7.91 ± 0.83 |

These results indicate potential for further investigation into its use as an anticancer agent .

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The chlorine atom and ester functional group are crucial for its binding affinity, allowing it to inhibit certain biological pathways that lead to its observed effects.

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.

- Cytotoxicity Evaluation : In a comparative study with known anticancer agents, the compound exhibited IC50 values comparable to established drugs, suggesting it may serve as a lead compound in cancer therapy development .

- Agricultural Applications : Due to its biological properties, there is ongoing research into its potential use as a pesticide or herbicide, which could provide an environmentally friendly alternative to current agricultural chemicals .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate, and how can regioselectivity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous esters like ethyl 4-(3-chlorophenyl)-4-oxobutyrate are prepared by reacting substituted aromatic ketones with ethyl acetoacetate derivatives under acidic or basic conditions . To optimize regioselectivity, reaction parameters (e.g., temperature, solvent polarity, and catalysts like BF₃·Et₂O) must be systematically varied. Characterization via HPLC and NMR can confirm product purity and regiochemical outcomes .

Q. How can structural analogs of this compound guide SAR (Structure-Activity Relationship) studies?

- Methodology : Comparative analysis of analogs (e.g., ethyl 4-(3-fluorophenyl)-4-oxobutyrate or ethyl 4-(pyridin-3-yl)-4-oxobutyrate) can reveal substituent effects on biological activity or stability . X-ray crystallography (as in ) or DFT calculations can map electronic and steric contributions. For instance, replacing the 2-chloro-3-pyridyl group with bromo or methoxy substituents (see and ) may alter binding affinities in enzyme assays .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- NMR : To confirm regiochemistry (e.g., distinguishing 2-chloro-3-pyridyl from 3-chloro-4-pyridyl isomers via coupling patterns) .

- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis .

- Chromatography : HPLC or GC-MS to assess purity and resolve byproducts from esterification steps .

Advanced Research Questions

Q. How does the 2-chloro-3-pyridyl substituent influence reactivity in catalytic transformations (e.g., cross-coupling or cycloaddition)?

- Methodology : The chloro and pyridyl groups can act as directing or activating groups. For example, the chloro substituent may facilitate Suzuki-Miyaura coupling (as seen in for aryl-pyrrole synthesis), while the pyridyl nitrogen could coordinate to transition metals like Pd or Ru. Kinetic studies under inert atmospheres and DFT-based transition-state modeling (e.g., using Gaussian) can elucidate mechanistic pathways .

Q. What strategies resolve contradictions in reported bioactivity data for oxobutyrate derivatives?

- Methodology : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Reproduce key studies (e.g., enzymatic assays from ) with rigorously purified batches. Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to validate interactions with targets like enolase superfamily enzymes . Meta-analyses of SAR datasets (similar to Table 4 in ) can identify outlier results.

Q. Can computational models predict the compound’s metabolic stability or toxicity?

- Methodology : Tools like ADMET Predictor or Schrödinger’s QikProp can simulate metabolic pathways (e.g., ester hydrolysis or cytochrome P450 interactions). Validate predictions with in vitro hepatocyte assays (see for handling reactive intermediates). Molecular dynamics simulations (as in ) may also model interactions with drug-metabolizing enzymes .

Q. How does the compound interact with promiscuous enzymatic active sites (e.g., enolase superfamily members)?

- Methodology : Crystallographic data (e.g., and ) show that oxobutyrate derivatives bind to flexible active sites via hydrogen bonding (e.g., Lys 163 and Lys 263 in OSBS/NAAAR enzymes). Site-directed mutagenesis (e.g., alanine scanning) and isothermal titration calorimetry (ITC) can quantify binding energetics. Competitive inhibition assays with OSB or N-acylamino acids (from ) may reveal substrate promiscuity .

Eigenschaften

IUPAC Name |

ethyl 4-(2-chloropyridin-3-yl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-16-10(15)6-5-9(14)8-4-3-7-13-11(8)12/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJCUSFTYDWKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470278 | |

| Record name | Ethyl 4-(2-chloropyridin-3-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852063-32-2 | |

| Record name | Ethyl 4-(2-chloropyridin-3-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.